molecular formula C20H19N3O5 B2763645 N-(3,5-dimethoxyphenyl)-2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)acetamide CAS No. 899213-27-5

N-(3,5-dimethoxyphenyl)-2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)acetamide

Cat. No. B2763645
CAS RN: 899213-27-5
M. Wt: 381.388
InChI Key: IBQYZGZNGCINOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H19N3O5 and its molecular weight is 381.388. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of pyrazole-acetamide derivatives have led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, determined through various in vitro assays. The study underscores the role of hydrogen bonding in the self-assembly process of these complexes, contributing to their structural integrity and functional properties (Chkirate et al., 2019).

Antioxidant Studies

Another research avenue has been the synthesis of N-substituted benzyl/phenyl acetamides, which integrate the pyrazolo[4,3-c][1,2]benzothiazine moiety. Preliminary evaluations of their antioxidant activities revealed moderate to significant radical scavenging activity. This suggests potential for further development into potent biologically active compounds (Ahmad et al., 2012).

Structural Analysis and Characterization

The detailed structural analysis of 2-Phenyl-N-(pyrazin-2-yl)acetamide, achieved through a variety of spectroscopic methods, provides insight into the molecular architecture and potential applications of similar compounds. This includes applications in drug design and development, where understanding the crystal structure is crucial (Nayak et al., 2014).

Biological Evaluation as Antioxidants and Therapeutic Agents

Further exploration into the biological applications of pyrazin-yl acetamide derivatives has led to the discovery of compounds with notable DPPH radical scavenging activity, alongside analgesic and anti-inflammatory properties. This highlights the therapeutic potential of these compounds in managing pain and inflammation (Nayak et al., 2014).

Anti-inflammatory and Antimicrobial Activities

The synthesis of novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives has revealed promising anti-inflammatory and antimicrobial activities. These compounds demonstrate significant inhibition of pro-inflammatory cytokines and pathogenic bacteria and fungi, indicating their potential in treating inflammatory and infectious diseases (Keche et al., 2012).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(2,3-dioxo-4-phenylpyrazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-27-16-10-14(11-17(12-16)28-2)21-18(24)13-22-8-9-23(20(26)19(22)25)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQYZGZNGCINOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-(2,3-dioxo-4-phenylpyrazin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.